(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxy, naphthyl, and trifluoromethyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-[(naphthalen-1-yl)methoxy]benzaldehyde with 2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or naphthyl groups, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted methoxy or naphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is investigated for its potential antimicrobial and anticancer properties. The thiazolidinone core is known for its biological activity, and the compound’s unique substitutions may enhance its efficacy.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy, naphthyl, and trifluoromethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with a thiazolidinone core but different substitutions.
Methoxy-substituted aromatic compounds: Compounds with methoxy groups on aromatic rings.
Naphthyl-substituted compounds: Compounds with naphthyl groups.
Uniqueness
(5E)-5-({3-Methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to its combination of functional groups. The presence of methoxy, naphthyl, and trifluoromethyl groups on a thiazolidinone core provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H20F3NO3S2 |
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Molecular Weight |
551.6 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H20F3NO3S2/c1-35-25-14-18(12-13-24(25)36-17-20-8-4-7-19-6-2-3-11-23(19)20)15-26-27(34)33(28(37)38-26)22-10-5-9-21(16-22)29(30,31)32/h2-16H,17H2,1H3/b26-15+ |
InChI Key |
GETBQHFWGXENFT-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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